molecular formula C17H17N3O2 B2701881 benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate CAS No. 941893-22-7

benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate

Cat. No.: B2701881
CAS No.: 941893-22-7
M. Wt: 295.342
InChI Key: AGGDTVDTJQGYRA-UHFFFAOYSA-N
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Description

Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a synthetic organic compound featuring the benzimidazole pharmacophore, a structure of high significance in drug discovery and development . This specific molecule is offered as a chemical reagent for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use. The core benzimidazole structure is a bicyclic aromatic compound consisting of a benzene ring fused to an imidazole ring . This scaffold is a fundamental building block in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . As a result, benzimidazole derivatives have been extensively investigated and have demonstrated a broad spectrum of biological activities. Researchers value benzimidazole-based compounds for their potential in several areas. Notably, they have shown substantial promise in oncology research , where some derivatives function by interacting with DNA, inhibiting key enzymes like topoisomerase, or modulating cellular pathways critical to cancer progression . Furthermore, novel benzimidazole-bearing compounds have been synthesized and evaluated for their antimicrobial activity , showing potency against various Gram-positive and Gram-negative bacteria, as well as fungal strains . The structural flexibility of the benzimidazole core allows for the synthesis of numerous derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize properties like efficacy, selectivity, and reduced toxicity . This compound serves as a valuable intermediate for researchers working in these fields.

Properties

IUPAC Name

benzyl N-(1H-benzimidazol-2-ylmethyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20(17(21)22-12-13-7-3-2-4-8-13)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGDTVDTJQGYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate typically involves the reaction of benzimidazole derivatives with benzyl halides and methyl isocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Benzimidazole derivatives, including benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate, have been extensively studied for their anticancer properties. Research has shown that compounds with similar structures can inhibit the activity of dihydrofolate reductase (DHFR), a key enzyme involved in purine synthesis, making them potential candidates for anticancer drugs. For instance, derivatives of 2-mercaptobenzimidazole have demonstrated significant anticancer activity against human colorectal carcinoma cell lines (HCT116), with some compounds showing IC50 values lower than standard treatments like 5-fluorouracil (5-FU) .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzimidazole carbamates in models of neurodegeneration. A study evaluated compounds containing similar structures for their ability to inhibit human butyrylcholinesterase and cannabinoid receptors, showing promise in preventing cognitive decline associated with Alzheimer's disease . Specifically, compound 15d exhibited protective effects against Aβ25–35-induced learning impairments in mice .

Agricultural Applications

2.1 Fungicidal Properties

This compound and its analogs are being investigated for their fungicidal properties. Compounds such as carbendazim, a benzimidazole derivative, are known systemic fungicides that inhibit fungal microtubule function, leading to cell division disruption . This mechanism makes them valuable in agricultural settings for controlling various fungal pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, where the benzimidazole core is formed first, followed by the introduction of the carbamate moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Evaluated 2MBI derivativesCompounds exhibited significant anticancer activity against HCT116 cells (IC50 values: 4.53 - 5.85 µM)
Neuroprotective Effects In vivo study on Alzheimer’s modelCompound 15d prevented cognitive decline induced by amyloid-beta
Fungicidal Properties Assessment of carbendazim analogsEffective against various fungal strains; mechanism involves microtubule inhibition

Mechanism of Action

The mechanism of action of benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

  • Carbamate Variations : The tert-butyl group in improves stability during synthesis, whereas the benzyl group in the target compound may influence lipophilicity and membrane permeability.
  • Bioactivity : OBD9’s oxetanyl group enhances water solubility and anticancer potency compared to the target compound’s benzyl group .
  • Halogenation : Chloro-substituted derivatives (e.g., ) often exhibit altered reactivity and improved antimicrobial activity but may introduce toxicity risks.

Antimicrobial Activity

  • Benzimidazole-thiazole/triazole hybrids (e.g., compounds 1, 2a, and 8 in ) show significant antibacterial activity, suggesting that the carbamate group in the target compound could similarly modulate microbial target interactions.
  • Hydrazide derivatives () rely on halogenated benzylidene groups for activity, indicating that electron-withdrawing substituents enhance potency—a feature absent in the target compound.

Anticancer Potential

  • OBD9 () demonstrates that carbamate-linked solubilizing groups (e.g., oxetane) are critical for cytotoxicity.

Biological Activity

Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

This structure contributes to its solubility in polar solvents, enhancing its bioavailability and interaction with biological systems.

Target Interactions:
this compound interacts with multiple biological pathways, primarily through:

  • Topoisomerase Inhibition: Similar compounds have shown activity against topoisomerases, enzymes critical for DNA replication and transcription .
  • Microtubule Disruption: The compound may destabilize microtubules, impacting cell division and leading to apoptosis in cancer cells .

Biochemical Pathways:
The imidazole ring facilitates interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces, allowing the compound to modulate various signaling pathways involved in cell growth and apoptosis .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity:
    • Research indicates that compounds with a benzimidazole moiety can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, derivatives have shown IC50 values ranging from 14.1 μmol/L to 45.2 μmol/L against various cancer types .
    CompoundCell LineIC50 (μmol/L)
    1MDA-MB-23114.1
    2HepG245.2
  • Antimicrobial and Antifungal Properties:
    • The compound has been investigated for its potential as an antimicrobial agent, showing activity against various pathogens.
  • Anti-inflammatory Effects:
    • Preliminary studies suggest anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

  • Study on Anticancer Activity:
    In a study examining the effects of similar benzimidazole derivatives on MDA-MB-231 cells, it was found that these compounds significantly reduced cell viability and induced apoptosis through caspase activation .
  • Genetic Effects:
    Another study focused on the genetic impact of methyl benzimidazole-2-yl-carbamate (MBC), revealing that it induces mitotic chromosome loss, suggesting potential applications in cancer therapy by disrupting cell division mechanisms .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high solubility in water, which is crucial for its absorption and distribution within biological systems. Studies suggest that the compound undergoes metabolic transformations leading to various active metabolites that contribute to its therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step protocols starting with o-phenylenediamine derivatives. For example, intermediate compounds like 1H-benzo[d]imidazole-2-thiol are synthesized using carbon disulfide and potassium hydroxide in ethanol. Subsequent steps may involve hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with carbamate-forming reagents like sodium cyanate or benzyl chloroformate. Key intermediates are characterized via elemental analysis (deviations ≤±0.4%), IR spectroscopy (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), NMR (¹H and ¹³C for aromatic and functional group confirmation), and mass spectrometry (ESI-MS for molecular ion validation) .

Q. Which spectroscopic techniques are essential for confirming the structure of benzimidazole derivatives like this compound?

  • Critical Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., carbamate C=O at ~1742 cm⁻¹, benzimidazole N-H at ~3464 cm⁻¹) .
  • NMR : ¹H-NMR resolves aromatic protons (δ 7.2–7.7 ppm) and methyl/methylene groups (e.g., δ 2.16 ppm for CH₃ in carbamate). ¹³C-NMR confirms carbamate carbonyl (~δ 151–163 ppm) and benzimidazole carbons .
  • Mass Spectrometry : ESI-MS provides molecular weight validation (e.g., m/z 503.1 for derivatives in antimalarial studies) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound and its derivatives?

  • Strategies :

  • Solvent and Base Selection : Dichloromethane with diisopropylethylamine enhances carbamate formation efficiency (e.g., 76% yield in model reactions) .
  • Temperature Control : Refluxing intermediates in methanol or ethanol minimizes side reactions.
  • Catalyst Use : Anhydrous ZnCl₂ facilitates thiazolidinone ring closure in related benzimidazole derivatives .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Approach :

  • Cross-Validation : Combine elemental analysis (C, H, N) with spectroscopic data. For example, deviations in elemental results (e.g., ±0.4%) are reconciled with HRMS and 2D-NMR (e.g., NOESY for spatial assignments) .
  • D₂O Exchange : Confirm exchangeable protons (e.g., NH in carbamate at δ 12.12 ppm) to distinguish tautomers .

Q. How do structural modifications at specific positions influence the biological activity of benzimidazole derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Carbamate Substitution : Methyl or benzyl groups at the carbamate moiety enhance metabolic stability. For example, methyl carbamates show improved anticonvulsant activity compared to bulkier substituents .
  • Aromatic Ring Modifications : Electron-withdrawing groups (e.g., -CF₃ at the benzyl position) increase antimalarial potency by enhancing microtubule inhibition .
  • Hybrid Scaffolds : Incorporating triazole or thiazole rings (e.g., compound 9c ) improves antimicrobial activity via dual-target inhibition .

Q. What computational methods predict the pharmacokinetic and toxicity profiles of this compound derivatives?

  • In Silico Tools :

  • Molecular Docking : Assess binding affinity to targets like EGFR (e.g., glide scores ≤−7.0 kcal/mol for thiazole-triazole hybrids) .
  • ADMET Prediction : Use SwissADME or ADMETlab to evaluate bioavailability (e.g., Lipinski’s rule compliance) and hepatotoxicity risks. For example, logP values >3.5 may indicate blood-brain barrier penetration .

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